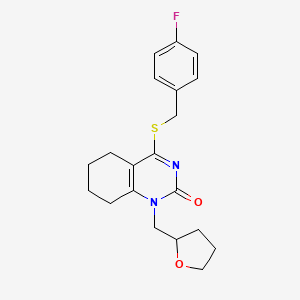

4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

説明

特性

IUPAC Name |

4-[(4-fluorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2S/c21-15-9-7-14(8-10-15)13-26-19-17-5-1-2-6-18(17)23(20(24)22-19)12-16-4-3-11-25-16/h7-10,16H,1-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRDSMOQWKFGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 396.4 g/mol

Structural Representation

The structural representation includes a tetrahydrofuran moiety and a quinazolinone core, which are known for their biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to 4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one . For instance, derivatives with similar functional groups have shown significant inhibition against various bacterial strains. The presence of the 4-fluorobenzyl group enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their effectiveness against microbial pathogens.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| Compound A | Inhibits E. coli (MIC = 32 µg/mL) | |

| Compound B | Effective against S. aureus (MIC = 16 µg/mL) |

Anticancer Activity

The anticancer potential of similar quinazolinone derivatives has been explored extensively. These compounds often exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a study focusing on quinazolinone derivatives:

- Mechanism of Action : Inhibition of the PI3K/Akt pathway was noted, which is crucial for cell survival and proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

The mechanism through which 4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with various receptors such as sigma receptors has been documented, influencing neurotransmitter release and cellular signaling pathways.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Study on Tyrosinase Inhibition :

- Neuroprotective Effects :

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Several structurally related compounds have been synthesized and characterized, providing a basis for comparison:

5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole (): Core Structure: Tetrazole ring (1H-tetrazole) vs. quinazolinone. Substituents: Chlorobenzyloxy and tolyl groups vs. fluorobenzylthio and THF-methyl. Physicochemical Data: Melting point (MP) 192–194°C; IR (ν=2560 cm⁻¹ for S–H stretch absent, confirming thioether formation); NMR confirms substitution patterns. Elemental Analysis: C (49.01% observed vs. 49.04% calculated), H (3.62% vs. 3.60%), N (17.90% vs. 17.87%).

5-((2-((2,4-dichlorobenzyl)oxy)-2-(4-nitrophenyl)ethyl)thio)-1H-tetrazole ():

- Key Differences : Dichlorobenzyl and nitro groups introduce stronger electron-withdrawing effects compared to the fluorobenzyl group.

- Impact on Reactivity : Nitro groups may reduce metabolic stability but enhance electrophilic interactions.

4H-Thieno[3,2-c]azepin-4-one derivatives (): Core Structure: Thienoazepinone vs. quinazolinone. Substituents: Piperidinyl-butyl and fluorobenzoyl groups vs. THF-methyl and fluorobenzylthio. Pharmacological Relevance: Thienoazepinones are explored for CNS activity, suggesting divergent biological targets compared to quinazolinones.

Comparative Analysis Table

Key Observations

- Ring Systems: Quinazolinones (6-membered N,O-ring) favor planar interactions with enzyme active sites, while tetrazoles (5-membered N-ring) and thienoazepinones (7-membered S,N-ring) enable distinct conformational dynamics.

- Synthetic Challenges : The THF-methyl group in the target compound may complicate stereochemical control during synthesis compared to simpler ether-linked substituents in tetrazoles.

Research Findings and Methodological Considerations

- Spectroscopic Validation : IR and NMR protocols from highlight the importance of confirming thioether and aryl group incorporation in analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。